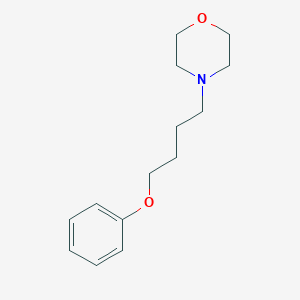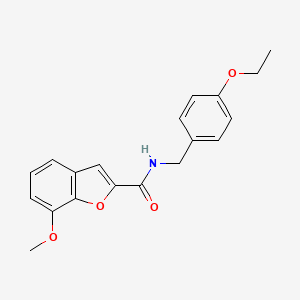![molecular formula C20H26N4O B4773136 2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone](/img/structure/B4773136.png)
2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone
Descripción general
Descripción
2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone, also known as BPEC, is a novel organic compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications. BPEC belongs to the class of cyclohexanone derivatives and is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of 2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cell growth and survival. 2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. 2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone has also been shown to inhibit the activity of certain kinases and transcription factors that are involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant activity. 2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone has been shown to induce cell death in cancer cells by disrupting the cell cycle and inducing apoptosis. 2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit multiple targets, and its potential for use in combination therapy. However, 2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone also has some limitations, including its low solubility in aqueous solutions, its potential toxicity, and its complex synthesis method.
Direcciones Futuras
There are several potential future directions for research on 2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone, including the development of new synthetic methods, the identification of new targets and pathways for 2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone inhibition, and the investigation of 2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone's potential for use in combination therapy. Furthermore, 2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone's potential applications in catalysis and material science warrant further investigation. Overall, 2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone is a promising compound with significant potential for scientific research and development.
Aplicaciones Científicas De Investigación
2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone has shown promising results in various scientific research applications, including drug discovery, catalysis, and material science. In drug discovery, 2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone has been shown to exhibit potent antitumor activity against a range of cancer cell lines. 2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone has also been used as a catalyst in various organic reactions, including the synthesis of chiral compounds and the oxidation of alcohols. Furthermore, 2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone has been incorporated into polymers and coatings to enhance their mechanical and thermal properties.
Propiedades
IUPAC Name |
(2E,6E)-2,6-bis[(1-ethyl-5-methylpyrazol-4-yl)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-5-23-14(3)18(12-21-23)10-16-8-7-9-17(20(16)25)11-19-13-22-24(6-2)15(19)4/h10-13H,5-9H2,1-4H3/b16-10+,17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFAEOVMSIWPAS-OTYYAQKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2CCCC(=CC3=C(N(N=C3)CC)C)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1N=CC(=C1C)/C=C\2/C(=O)/C(=C/C3=C(N(N=C3)CC)C)/CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4773056.png)
![4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4773058.png)
![N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4773068.png)
![2-[3-(2,4-dichlorophenoxy)propyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B4773071.png)
![2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide](/img/structure/B4773072.png)

![10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B4773093.png)
![methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4773103.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4773110.png)
![2-(4-bromophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4773126.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4773128.png)

![N-(4-fluoro-2-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4773143.png)
![4-(methoxymethyl)-1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B4773149.png)